![molecular formula C16H11N5O2S B2945614 4-(5-{[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine CAS No. 919936-70-2](/img/structure/B2945614.png)

4-(5-{[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

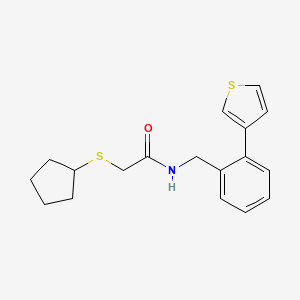

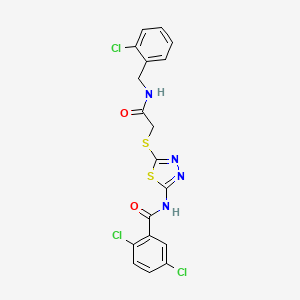

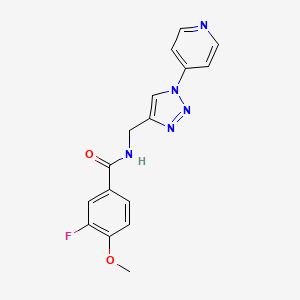

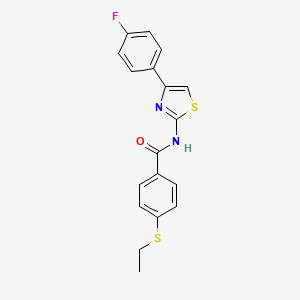

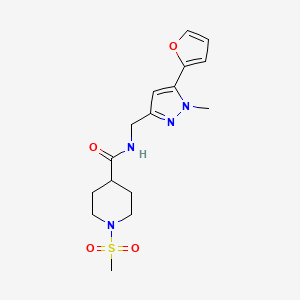

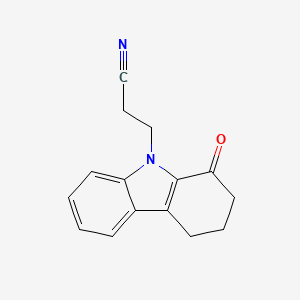

The compound “4-(5-{[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine” is a heterocyclic compound with an empirical formula of C16H11N5O2S and a molecular weight of 337.36 . It is part of the 1,2,4-oxadiazole family, which is known for its broad spectrum of biological activities .

Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring attached to a 1,3,4-oxadiazole ring via a sulfanyl group. The 1,3,4-oxadiazole ring is further substituted with a phenyl ring . Further structural analysis would require more specific data such as NMR or X-ray crystallography results.Physical And Chemical Properties Analysis

This compound is a solid under normal conditions . More specific physical and chemical properties such as melting point, solubility, and stability would require experimental determination.Applications De Recherche Scientifique

Agricultural Biological Activities

1,2,4-Oxadiazole derivatives: have been recognized for their potential in agriculture, particularly as chemical pesticides. They exhibit a range of activities that can be crucial in managing plant diseases and ensuring food security .

Nematocidal Activity

These compounds have shown moderate activity against plant-parasitic nematodes like Meloidogyne incognita, which can significantly impact crop yields.

Anti-fungal Activity

The derivatives also possess anti-fungal properties, particularly against Rhizoctonia solani, a pathogen known to cause sheath blight in rice and other crops.

Antibacterial Effects

Certain derivatives have demonstrated strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) , which causes bacterial leaf blight in rice, a disease that can lead to substantial crop loss .

Anti-infective Agents

1,2,4-Oxadiazoles have been synthesized as anti-infective agents with activities against a variety of pathogens .

Anti-bacterial Activity

These compounds have been effective against bacterial infections, including those resistant to other antibiotics.

Anti-viral Activity

Their structure allows them to be potent anti-viral agents, potentially offering new avenues for treating viral infections.

Anti-leishmanial Activity

The derivatives have shown promise as anti-leishmanial agents, suggesting potential in treating tropical diseases caused by Leishmania parasites.

Antimicrobial Potential

The oxadiazole derivatives, including the specific compound , have been noted for their antimicrobial potential, which is critical in the development of new treatments for microbial infections .

Cancer Therapeutics

Research indicates that 1,2,4-oxadiazole derivatives can be selective against certain cancer cell lines, offering a pathway for the development of novel cancer treatments .

Mode of Action Studies

Understanding the mode of action is crucial for drug development. 1,2,4-Oxadiazoles have been studied for their interactions with biological targets, such as proteases in pathogens, to determine how they exert their effects .

Drug Discovery

The versatility of 1,2,4-oxadiazoles makes them valuable scaffolds in drug discovery. Their ability to be modified and interact with various biological targets makes them a focus for the synthesis of new chemical entities with potential therapeutic applications .

Orientations Futures

Mécanisme D'action

Target of Action

It is known that 1,3,4-oxadiazole derivatives, which are structurally similar to this compound, have been reported to target various enzymes such as thymidylate synthase, histone deacetylase (hdac), topoisomerase ii, telomerase, and thymidine phosphorylase . These enzymes play crucial roles in cellular processes such as DNA replication, gene expression, DNA topology, telomere maintenance, and nucleotide metabolism .

Mode of Action

It can be inferred from related studies that 1,3,4-oxadiazole derivatives interact with their targets, leading to inhibition or modulation of the target enzymes’ activity . This interaction can result in the disruption of essential cellular processes, potentially leading to cell death .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be those involving the target enzymes. For instance, inhibition of thymidylate synthase can disrupt DNA synthesis, while inhibition of HDAC can alter gene expression . Similarly, inhibition of topoisomerase II can affect DNA topology, and inhibition of telomerase can impact telomere maintenance . These disruptions can lead to cell cycle arrest, apoptosis, or other downstream effects .

Pharmacokinetics

The molecular weight of the compound is 33736 , which is within the range generally considered favorable for oral bioavailability

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific targets and pathways affected. Based on the potential targets of 1,3,4-oxadiazole derivatives, the effects could include disrupted DNA synthesis, altered gene expression, changes in DNA topology, and shortened telomeres . These effects could lead to cell cycle arrest, apoptosis, or other forms of cell death .

Propriétés

IUPAC Name |

2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]-5-pyridin-4-yl-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N5O2S/c1-2-4-11(5-3-1)14-18-13(23-21-14)10-24-16-20-19-15(22-16)12-6-8-17-9-7-12/h1-9H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNTUWEZDVRVSFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)CSC3=NN=C(O3)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N-(2-fluorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2945531.png)

![N-(2,5-dimethylphenyl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2945539.png)

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-chlorophenyl)butanamide](/img/structure/B2945541.png)

![(2Z)-2-[(4-fluorophenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2945551.png)

![2-amino-4-(2-phenylethyl)[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2945552.png)

![3-[(2-Chlorophenyl)methyl]-1-[(3-fluorophenyl)methyl]-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2945553.png)

![N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2945554.png)